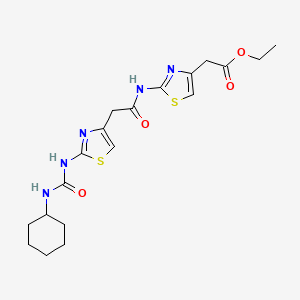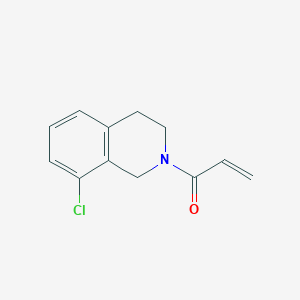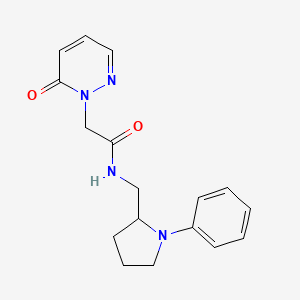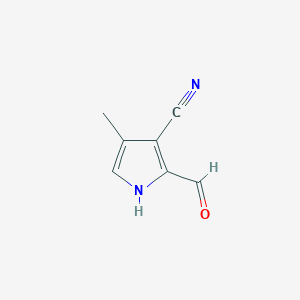![molecular formula C16H18N2O B2584758 N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide CAS No. 1016756-11-8](/img/structure/B2584758.png)
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide, also known as AEBSF, is a protease inhibitor that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.3 g/mol. AEBSF is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases.
Mécanisme D'action
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide works by irreversibly inhibiting serine proteases. It does this by forming a covalent bond with the active site of the enzyme, which prevents the enzyme from functioning. N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of serine proteases, including trypsin, chymotrypsin, and plasmin. In addition, N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide has been shown to inhibit the activation of pro-enzymes, such as pro-uPA and pro-MMP-2. N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide has also been shown to inhibit cell migration and invasion in a variety of cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. Another advantage is that N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is that it is irreversible, which means that it cannot be removed once it has bound to the enzyme. In addition, N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide. One area of interest is the development of more selective serine protease inhibitors that can target specific enzymes. Another area of interest is the use of N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide in the development of new cancer therapies, as serine proteases are often overexpressed in cancer cells. Finally, there is interest in the use of N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide in the development of new diagnostic tools for diseases that involve serine proteases, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminomethylphenyl) acetamide. The final step involves the reaction of the resulting amide with sodium hydroxide to yield N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide.
Applications De Recherche Scientifique
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases, which are enzymes that play a crucial role in a variety of physiological processes. N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide is used in a variety of research areas, including biochemistry, molecular biology, and cell biology.
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-12-3-7-14(8-4-12)16(19)18-15-9-5-13(11-17)6-10-15/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJNHCSPCROWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)


![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)